molecular formula C8H15NO B035235 1-(Piperidin-4-yl)propan-2-one CAS No. 106140-41-4

1-(Piperidin-4-yl)propan-2-one

Cat. No.: B035235
CAS No.: 106140-41-4
M. Wt: 141.21 g/mol
InChI Key: LKLPWBVOFQVJKZ-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylpropan-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-4-ylpropan-2-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired product . Another method includes the reduction of Schiff bases in the presence of titanium isopropoxide and sodium cyanoborohydride .

Industrial Production Methods: Industrial production of 1-Piperidin-4-ylpropan-2-one typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in ethanol as a solvent, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-4-ylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are used in substitution reactions.

Major Products Formed:

    Oxidation: Piperidin-4-one derivatives.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidines with different functional groups.

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-Piperidin-4-ylpropan-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-piperidin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLPWBVOFQVJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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